molecular formula C6H4N2O2S2 B14402906 2,1,3-Benzothiadiazole-4-sulfinic acid CAS No. 89324-21-0

2,1,3-Benzothiadiazole-4-sulfinic acid

Cat. No.: B14402906
CAS No.: 89324-21-0
M. Wt: 200.2 g/mol
InChI Key: DMPKQVVPTCQGKV-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-4-sulfinic acid is a derivative of 2,1,3-benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,1,3-Benzothiadiazole-4-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of 2,1,3-benzothiadiazole with sulfinic acid derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzothiadiazole-4-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce thiol derivatives .

Scientific Research Applications

2,1,3-Benzothiadiazole-4-sulfinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,1,3-benzothiadiazole-4-sulfinic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes to cellular processes and pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

2,1,3-Benzothiadiazole-4-sulfinic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the sulfinic acid group in this compound imparts unique properties, making it particularly useful in specific research and industrial applications .

Properties

CAS No.

89324-21-0

Molecular Formula

C6H4N2O2S2

Molecular Weight

200.2 g/mol

IUPAC Name

2,1,3-benzothiadiazole-4-sulfinic acid

InChI

InChI=1S/C6H4N2O2S2/c9-12(10)5-3-1-2-4-6(5)8-11-7-4/h1-3H,(H,9,10)

InChI Key

DMPKQVVPTCQGKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)O

Origin of Product

United States

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